molecular formula C9H10ClNO2 B556779 2-Chloro-L-phenylalanine CAS No. 103616-89-3

2-Chloro-L-phenylalanine

Cat. No. B556779
M. Wt: 199.63 g/mol
InChI Key: CVZZNRXMDCOHBG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-L-phenylalanine is a halogenated version of the amino acid phenylalanine . It is a precursor to several neurotransmitters including dopamine, epinephrine, and norepinephrine, as well as melanin and tyrosine . It is extensively employed in scientific investigations .


Synthesis Analysis

The synthesis of 4-bis (2-chloroethyl)amino-L-phenylalanine (melphalan) was carried out in several steps, starting with the amino acid, DL-phenylalanine . The structure of all the intermediates and the final product, melphalan, was determined using various spectroscopic techniques .


Molecular Structure Analysis

The molecular formula of 2-Chloro-L-phenylalanine is C9H10ClNO2 . It is a phenylalanine derivative .


Chemical Reactions Analysis

2-Chloro-L-phenylalanine is a precursor to several neurotransmitters including dopamine, epinephrine, and norepinephrine, as well as melanin and tyrosine . It is extensively employed in scientific investigations .


Physical And Chemical Properties Analysis

2-Chloro-L-phenylalanine is a white crystal or crystalline powder . It is slightly soluble in water and soluble in acid and alkali . The melting point of 2-Chloro-L-phenylalanine is about 200-220°C .

Scientific Research Applications

  • Biosynthesis of 2-Phenylethanol

    • Summary of Application : 2-Chloro-L-phenylalanine is used as a precursor for the biosynthesis of 2-Phenylethanol (2-PE) through the Ehrlich pathway by Saccharomyces cerevisiae .
    • Methods of Application : L-Phenylalanine (L-Phe) is used as the precursor for the biosynthesis of 2-PE through the Ehrlich pathway . The specific experimental procedures would depend on the nature of the research being conducted.
    • Results or Outcomes : The production of 2-PE is significant as it contributes to the flavor and aroma of various foods and beverages, and is used in the perfume, cosmetics, and food industries .
  • Enantioselective Synthesis of Aspartic Acid Derivatives

    • Summary of Application : 2-Chloro-L-phenylalanine is used in the enantioselective synthesis of aspartic acid derivatives .
    • Methods of Application : Phenylalanine ammonia-lyases (PALs) have been engineered to access a range of substituted phenylalanines and heteroarylalanines . The specific experimental procedures would depend on the nature of the research being conducted.
    • Results or Outcomes : The engineered PALs demonstrated exclusive regioselectivity, high enantioselectivity, and broad substrate scope . The potential utility of the developed biocatalysts was further demonstrated by industrially for producing L-aspartic acid from fumaric acid at high concentration of ammonium salts .

Safety And Hazards

2-Chloro-L-phenylalanine should be handled with care. Avoid breathing dust and contact with skin and eyes . Wear protective clothing, gloves, safety glasses, and dust respirator . Use dry clean up procedures and avoid generating dust .

Future Directions

2-Chloro-L-phenylalanine has been used as an internal standard in metabolomics studies . This suggests that it could have potential applications in the field of metabolomics and other related areas of research.

properties

IUPAC Name

(2S)-2-amino-3-(2-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZZNRXMDCOHBG-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375799
Record name 2-Chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-L-phenylalanine

CAS RN

103616-89-3
Record name 2-Chloro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103616-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-L-phenylalanine
Reactant of Route 2
2-Chloro-L-phenylalanine
Reactant of Route 3
2-Chloro-L-phenylalanine
Reactant of Route 4
2-Chloro-L-phenylalanine
Reactant of Route 5
2-Chloro-L-phenylalanine
Reactant of Route 6
2-Chloro-L-phenylalanine

Citations

For This Compound
794
Citations
SL Lovelock, NJ Turner - Bioorganic & Medicinal Chemistry, 2014 - Elsevier
… , has been demonstrated by DSM Pharma Chemicals, who have implemented the PAL catalysed hydroamination reaction in the tonne scale synthesis of 2′-chloro-l-phenylalanine. …
Number of citations: 48 www.sciencedirect.com
M Kańska, J Jemielity, M Pająk, K Pałka… - Journal of Labelled …, 2016 - Wiley Online Library
… Deuterium KIE was also determined during the deamination of 2′-chloro-l-phenylalanine in the presence of the enzyme l-phenylalanine dehydrogenase, as well as in the conversion …
M Cao, J Zhang, R Zhang, J Wang, W Gu… - … of Chromatography A, 2020 - Elsevier
… The intensity of the features in the lower phase and the upper phase were normalized with 2-Chloro-l-phenylalanine and TG 15:0/15:0/15:0, respectively. The ion pairs were constructed …
Number of citations: 28 www.sciencedirect.com
D Zhang, X Jing, W Zhang, Y Nie, Y Xu - RSC advances, 2019 - pubs.rsc.org
… For substrates with bulky groups, such as L-Phe, L-homophenylalanine, 2-chloro-L-phenylalanine, and 3-chloro-L-phenylalanine, which are aromatic amino acids, the PmLAAD–…
Number of citations: 23 pubs.rsc.org
SL Lovelock, RC Lloyd, NJ Turner - Angewandte Chemie, 2014 - Wiley Online Library
… This feature is highlighted by the recent application of PAL in the synthesis of 2′-chloro-L-phenylalanine on a ton scale, by DSM Pharma Chemicals. …
Number of citations: 76 onlinelibrary.wiley.com
G Ge, W Jiao, C Cui, G Liao, J Sun… - Journal of agricultural …, 2019 - ACS Publications
… The cell pellet was mixed with 1 mL of methanol in water (80:20, v/v) and the internal standard 2-chloro-l-phenylalanine (20 μL, 0.3 mg mL –1 in methanol, v/v) was added before …
Number of citations: 9 pubs.acs.org
Z Lan, Y Lin, J Huang, KS Akutse - 2023 - 34.250.91.188
… There was a significant negative correlation between 2-chloro-L-phenylalanine and fruit color, which may be the key factor determining the change of the fruit color. Porphyrins were the …
Number of citations: 0 34.250.91.188
F Xu, X Li, W Niu, G Ma, Q Sun, Y Bi, Z Guo… - Metabolic Brain …, 2019 - Springer
… a vial with 20 μL 0.3 mg/mL 2-Chloro-L-phenylalanine and 40 μL water. Quality control was … the other is to set internal standard (2-Chloro-L-phenylalanine). Samples were injected into a …
Number of citations: 11 link.springer.com
DP Zhang, XR Jing, LJ Wu… - Microbial Cell …, 2021 - microbialcellfactories.biomedcentral …
… For substrates with bulky groups, such as l-Phe, l-homophenylalanine, 2-chloro-l-phenylalanine, 3-chloro-l-phenylalanine and 4-chloro-l-phenylalanine, which are aromatic amino acids…
H Zhang, Z Wang, W Zhu - Scientific reports, 2019 - nature.com
… The peak areas of each metabolite were normalized by the internal standard (2-chloro-L-phenylalanine and heptadecanoic acid). Quality control (QC) analysis can verify whether the …
Number of citations: 8 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.